molecular formula C17H12F2N2O2S B5313359 5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE

5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE

Cat. No.: B5313359
M. Wt: 346.4 g/mol
InChI Key: KKDSSCULCFNONP-UVTDQMKNSA-N
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Description

5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound known for its unique chemical structure and properties. This compound features a difluoromethoxyphenyl group and a thioxodihydroimidazol-4-one core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multiple steps, starting with the preparation of the core imidazole structure. The difluoromethoxyphenyl group is then introduced through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The phenyl and difluoromethoxy groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl group and the thioxodihydroimidazol-4-one core play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(difluoromethoxy)phenyl]-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one
  • 5-(4-Difluoromethoxy-phenyl)-1H-pyrazole-3-carboxylic acid
  • 4-(difluoromethoxy)phenylmethanone

Uniqueness

Compared to these similar compounds, 5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-PHENYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

(5Z)-5-[[4-(difluoromethoxy)phenyl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2S/c18-16(19)23-13-8-6-11(7-9-13)10-14-15(22)21(17(24)20-14)12-4-2-1-3-5-12/h1-10,16H,(H,20,24)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDSSCULCFNONP-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC(F)F)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC(F)F)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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